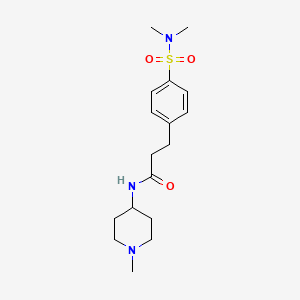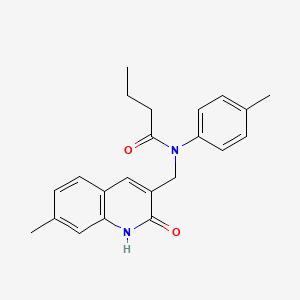
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide, also known as HMN-214, is a small molecule inhibitor of the Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. Overexpression of Aurora kinases has been linked to various cancers, making them an attractive target for cancer therapy. HMN-214 is currently being studied for its potential as an anticancer agent.
Mécanisme D'action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide selectively inhibits Aurora kinases A and B, leading to disruption of the cell cycle and ultimately cell death. Aurora kinase A is involved in the regulation of mitosis, while Aurora kinase B is involved in cytokinesis. Inhibition of both kinases leads to mitotic arrest and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in vivo. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This suggests that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide may have potential as an antiangiogenic agent as well.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide in lab experiments is its selectivity for Aurora kinases A and B. This allows for more precise targeting of cancer cells, potentially reducing side effects. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide may not be effective against all types of cancer, as some tumors may not rely heavily on Aurora kinases for growth.
Orientations Futures
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide. One area of interest is the development of combination therapies with other anticancer drugs. Another area of interest is the exploration of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide as an antiangiogenic agent, potentially in combination with other antiangiogenic drugs. Additionally, further research is needed to determine the efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide against different types of cancer.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide involves the reaction of 7-methyl-2-oxo-2H-chromene-3-carboxylic acid with p-tolylmethylamine and butyryl chloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide inhibits the growth of various cancer cell lines, including lung, breast, and ovarian cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine.
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-5-21(25)24(19-10-7-15(2)8-11-19)14-18-13-17-9-6-16(3)12-20(17)23-22(18)26/h6-13H,4-5,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJLNWBXSHYZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

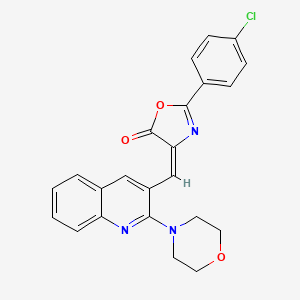
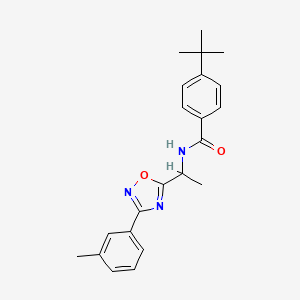
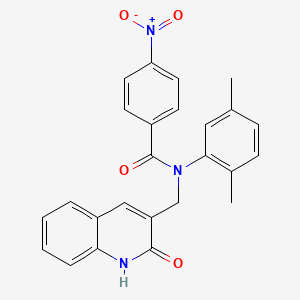
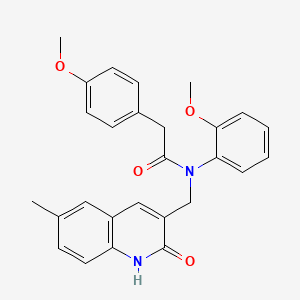
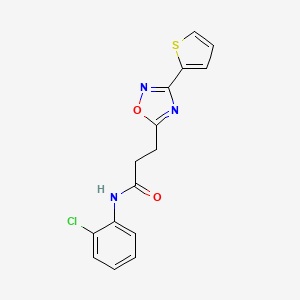
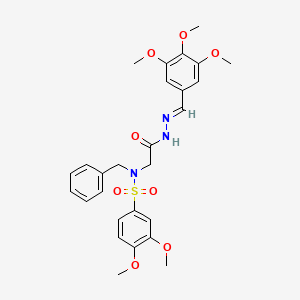

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
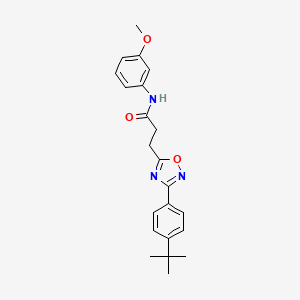

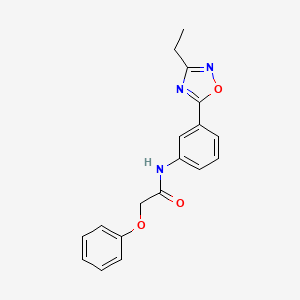
![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)
![(E)-N'-(3,4-dimethoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7685599.png)
